RB-07-16 Demonstrates Superior CYP450 Selectivity vs. Standard Controls
RB-07-16 exhibits a clean CYP450 inhibition profile, with IC50 values >40,000 nM against key isoforms CYP3A4, CYP2C9, and CYP2D6. In parallel assays, the positive controls ketoconazole, sulfaphenazole, and quinidine showed IC50 values of 41.5 nM, 258 nM, and 107 nM, respectively [1]. This indicates a >960-fold selectivity window for CYP3A4 compared to ketoconazole. This profile is a direct outcome of the C6-PyraP-BP scaffold optimization and is a critical differentiator from other compounds in the class.
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | CYP3A4: >40,000 nM; CYP2C9: >40,000 nM; CYP2D6: >40,000 nM |
| Comparator Or Baseline | Ketoconazole (CYP3A4): 41.5 nM; Sulfaphenazole (CYP2C9): 258 nM; Quinidine (CYP2D6): 107 nM |
| Quantified Difference | >960-fold higher IC50 vs. ketoconazole for CYP3A4; >155-fold vs. sulfaphenazole; >373-fold vs. quinidine |
| Conditions | Parallel in vitro enzyme inhibition assays [1] |
Why This Matters
This low risk of CYP-mediated drug-drug interactions makes RB-07-16 a superior choice for combination studies or for projects where a clean off-target profile is essential for reliable in vivo results.
- [1] Boutin R, Lee HF, Guan TL, et al. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer. J Med Chem. 2023;66(23):15776-15800. (Table 3) View Source
